molecular formula C8H10O2 B118111 1,4-Benzenedimethanol CAS No. 589-29-7

1,4-Benzenedimethanol

Cat. No. B118111
CAS RN: 589-29-7
M. Wt: 138.16 g/mol
InChI Key: BWVAOONFBYYRHY-UHFFFAOYSA-N
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Description

1,4-Benzenedimethanol, also known as p-Phenylene dicarbinol, p-Phenylenedimethanol, p-Xylene-α,α’-diol, p-Xylylene dialcohol, and NSC 5097, is used as an organic synthesis intermediate . It is also used for the preparation of soluble polyphenylene and p-tolyl-methanol .


Synthesis Analysis

1,4-Benzenedimethanol can be used to prepare Poly (6-methyl-ε-caprolactone), which is a key intermediate for the synthesis of polylactide based thermoplastic elastomers . A highly cross-linked polymer named HCP−BDM (hyper cross-linked polymer-1,4-benzenedimethanol) can be synthesized via Friedel−Crafts alkylation in the presence of Lewis acid .


Molecular Structure Analysis

The molecular formula of 1,4-Benzenedimethanol is C8H10O2 . Its molecular weight is 138.16 g/mol . The IUPAC Standard InChIKey is BWVAOONFBYYRHY-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,4-Benzenedimethanol has the inherent ability to partake in a myriad of reactions. Its repertoire encompasses aldol condensation reactions alongside aldehydes, ketones, and akin dicarbonyl compounds. Further, the compound navigates reduction reactions, oxidative coupling reactions, and liaisons with glycols .


Physical And Chemical Properties Analysis

1,4-Benzenedimethanol is a solid at room temperature . Its melting point is 114-118 °C (lit.) and boiling point is 138-143 °C/1 mmHg (lit.) . It is soluble in ether, toluene, methanol, and hot water .

Scientific Research Applications

Molecular Electronics

1,4-Benzenedimethanol has been a subject of interest in molecular electronics. It is key in the study of molecular junctions, where its electromechanical properties are exploited to control charge transport. For instance, Bruot, Hihath, and Tao (2011) demonstrated that the conductance of 1,4'-benzenedithiol molecular junctions significantly increases when stretched, attributed to a strain-induced shift of molecular orbitals (Bruot, Hihath, & Tao, 2011).

Organocatalysis

1,4-Benzenedimethanol plays a role in organocatalysis, particularly in accelerating S(N)2 reactions. Pliego (2006) predicted using high-level ab initio calculations that 1,4-benzenedimethanol can catalyze these reactions through selective hydrogen bonds to the transition state, thereby influencing regioselective control in esterification reactions (Pliego, 2006). Additionally, Almerindo and Pliego (2006) noted a substantial rate acceleration effect in SN2 reactions of cyanide ion with ethyl chloride when catalyzed by 1,4-benzenedimethanol (Almerindo & Pliego, 2006).

Surface Science

In surface science, the properties of 1,4-benzenedimethanethiol films on substrates like gold (Au) have been a topic of exploration. Pasquali et al. (2007) studied these films, revealing their conformation and interaction with different solvents (Pasquali et al., 2007). Additionally, the self-assembly of these monolayers on gold and their unique interface properties were further explored by Hamoudi et al. (2010) (Hamoudi et al., 2010).

Oxidation Studies

Electrical Properties

Research on the electrical properties of 1,4-benzenedimethanethiol using electrochemically deposited platinum electrodes was conducted by Kim et al. (2006). They focused on temperature-dependent current-voltage characteristics and tunneling conduction (Kim et al., 2006).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

1,4-Benzenedimethanol is a versatile compound with a wide range of applications in the field of organic synthesis. Its use in the preparation of polymers and copolymers opens up possibilities for the development of new materials with unique properties. Future research could focus on exploring these possibilities and optimizing the synthesis and processing methods for these materials .

properties

IUPAC Name

[4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVAOONFBYYRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25214-80-6
Record name 1,4-Benzenedimethanol, homopolymer
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DSSTOX Substance ID

DTXSID1060427
Record name 1,4-Benzenedimethanol
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Benzenedimethanol

CAS RN

589-29-7
Record name 1,4-Benzenedimethanol
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Record name Terephthalyl alcohol
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Record name 1,4-BENZENEDIMETHANOL
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Record name 1,4-Benzenedimethanol
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Record name 1,4-Benzenedimethanol
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Record name p-phenylenedimethanol
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Synthesis routes and methods

Procedure details

440 g (2.52 moles) of p-xylylene dichloride, 637 g (4.57 moles) of anhydrous potassium carbonate and 6 liters of water were charged to a flask. The temperature was raised until refluxing began at 103° C. and this temperature was maintained for 5 hours with the contents of the flask being stirred. Approximately 3 liters of water were then removed by distillation. Upon cooling to room temperature white crystals of p-xylylene glycol appeared. The p-xylylene glycol was obtained by filtration and was recrystallised from hot water.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1,050
Citations
X Peng, J Li, L Yi, X Liu, J Chen, P Cai… - Applied Catalysis B …, 2022 - Elsevier
It is highly desirable to make full use of photogenerated charge carriers by elaborately designing high-efficiency multifunctional photocatalysts with achieving bi-value-added production. …
Number of citations: 51 www.sciencedirect.com
JA Morgan, Z Lu, DS Clark - Journal of Molecular Catalysis B: Enzymatic, 2002 - Elsevier
The oxidation of hydrocarbons is an important value-enhancing chemical transformation. Current inorganic catalysts often operate under harsh conditions and produce large amounts of …
Number of citations: 44 www.sciencedirect.com
T Ho, KJ Wynne, RA Nissan - Macromolecules, 1993 - ACS Publications
An investigation of polyurethanes and polyureas containing unusual diols directed toward the formation of minimally adhesive surfaces is reported. A two-step polymerization method …
Number of citations: 63 pubs.acs.org
NMD Brown, BJ Meenan, GM Taggart - Spectrochimica Acta Part A …, 1992 - Elsevier
The IET spectra of 1,2-benzenedimethanol and 2-hydroxyphenethyl alcohol adsorbed on thin-film aluminium and magnesium oxide suggest that seven-membered chelate ring …
Number of citations: 4 www.sciencedirect.com
O Ikeda, K Tsuura, H Tamura - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
In order to know the role of aromatic ring on the electrode kinetics, dc polarogram of Eu(III) ion was measured in the presence of 1,4-benzenedimethanol (1,4-BDM). The effect of the …
Number of citations: 3 www.journal.csj.jp
N Shan, W Jones - Acta Crystallographica Section E: Structure …, 2001 - scripts.iucr.org
The title compound, p-phenylenedimethanol, C8H10O2, crystallizes in the space group P21/n and forms extensive supramolecular sheets parallel to (001) via O—H⋯O hydrogen bonds…
Number of citations: 5 scripts.iucr.org
BW Baldwin, CJ Morrow - Tetrahedron: Asymmetry, 1996 - Elsevier
NaBH 4 reduction of one ketone in 1,4-diacetylbenzene followed by Amano PS catalyzed acylation of the R enantiomer, separation of the R acetate from the S alcohol, and reduction of …
Number of citations: 5 www.sciencedirect.com
WC Shi, LM Dong, Q Li, C Wang… - Key Engineering …, 2014 - Trans Tech Publ
Coal tar pitch (CTP) as carbon material was studied using 1,4-Benzenedimethanol (PXG) as modifier by p-toluene sulfonic acid (PTS) catalyst and the variety of rheological properties of …
Number of citations: 1 www.scientific.net
M Wada, W Wei, K Kirishima, S Natsume… - Bulletin of the Chemical …, 1997 - journal.csj.jp
By reactions of diethyl p-phthalate with 2,6-dimethoxyphenyllithium, ΦLi, a tri-substituted compound, p-HOCΦ 2 C 6 H 4 C(O)Φ (1), or tetra-substituted 1,4-benzenedimethanol, p-HOCΦ …
Number of citations: 6 www.journal.csj.jp
II Harruna, MB Polk - Journal of Polymer Science Part A …, 1988 - Wiley Online Library
Random copolyesters based on 1,4‐benzenedimethanol, trans‐1,4‐cyclohexanedimethanol, and 1,4‐bicyclo[2.2.2]octanedimethanol as spacers in ratios of 2 : 3 of the mesogenic group…
Number of citations: 4 onlinelibrary.wiley.com

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